molecular formula C17H23N3O2S B1241817 N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide

N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide

Cat. No. B1241817
M. Wt: 333.5 g/mol
InChI Key: ZWERSZHUAAXQIO-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bicyclo[2.2.1]heptanyl)-3-[(2,3-dimethoxyphenyl)methylideneamino]thiourea is a monoterpenoid.

Scientific Research Applications

Molecular Synthesis and Structural Analysis

N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide and its derivatives are often synthesized for various structural and molecular analyses. For example, Kas’yan et al. (2009) and Pakhontsu et al. (2014) worked on the synthesis and reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with N-(2,3-epoxypropyl)arenesulfonamides and coordination compounds with copper and nickel, respectively. These works highlighted the synthesis process, molecular structure, and potential applications in forming complex compounds with metal ions, which could be crucial for catalysis or material science applications (Kas’yan et al., 2009) (Pakhontsu et al., 2014).

Structural Characterization and Surface Analysis

Sivajeyanthi et al. (2017) conducted an in-depth study involving the synthesis, crystal structure, Hirshfeld surface analysis, and frontier molecular orbital analysis of a compound similar to N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide. Their work revealed insights into the molecular interactions and electronic properties of such compounds, which could be valuable for understanding their reactivity and potential applications in material sciences or pharmaceuticals (Sivajeyanthi et al., 2017).

Exploration of Biological Activities

Studies by Muralisankar et al. (2016) and Pachuta-Stec et al. (2012) explored the biological activities of compounds structurally similar to N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide. They investigated interactions with DNA, protein binding, and the potential anticancer activities against certain cell lines. These studies provide a foundation for understanding the biological relevance and potential therapeutic uses of such compounds (Muralisankar et al., 2016) (Pachuta-Stec et al., 2012).

properties

Product Name

N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-[(E)-(2,3-dimethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C17H23N3O2S/c1-21-15-5-3-4-13(16(15)22-2)10-18-20-17(23)19-14-9-11-6-7-12(14)8-11/h3-5,10-12,14H,6-9H2,1-2H3,(H2,19,20,23)/b18-10+

InChI Key

ZWERSZHUAAXQIO-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=S)NC2CC3CCC2C3

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=S)NC2CC3CCC2C3

solubility

0.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide
Reactant of Route 2
N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide
Reactant of Route 4
N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide
Reactant of Route 5
N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide
Reactant of Route 6
N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide

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